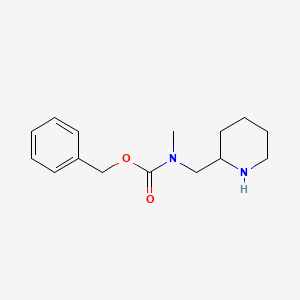

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester

Description

Properties

IUPAC Name |

benzyl N-methyl-N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-17(11-14-9-5-6-10-16-14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLEWYBKHTALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Amine Precursor: Piperidin-2-Ylmethyl-Methylamine

The amine precursor is typically synthesized through reductive amination or alkylation of piperidine derivatives. For example:

-

Reductive amination : Piperidin-2-ylaldehyde reacts with methylamine in the presence of sodium cyanoborohydride, yielding the secondary amine.

-

Alkylation : Piperidin-2-methanol is converted to a tosylate intermediate, which undergoes nucleophilic substitution with methylamine.

Key challenges include controlling regioselectivity and minimizing over-alkylation. Solvents such as tetrahydrofuran (THF) or methyl tert-butyl ether (MeTHF) are employed to enhance reaction efficiency.

Carbamate Formation with Benzyl Chloroformate

The amine reacts with benzyl chloroformate under basic conditions to form the carbamate. A representative procedure involves:

-

Dissolving piperidin-2-ylmethyl-methylamine in MeTHF at 5°C.

-

Adding benzyl chloroformate dropwise with vigorous stirring.

Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Minimizes hydrolysis |

| Solvent | MeTHF or THF | Enhances solubility |

| Base | K₂CO₃ or NaOH | Neutralizes HCl byproduct |

| Molar Ratio (Amine:Chloroformate) | 1:1.1 | Prevents excess reagent |

This method achieves yields of 70–85% after purification by column chromatography.

Alternative Routes and Modifications

Protection-Deprotection Strategies

To avoid side reactions during carbamate formation, temporary protection of the amine is employed:

-

Boc Protection : The amine is protected with tert-butoxycarbonyl (Boc) before alkylation. Deprotection using trifluoroacetic acid (TFA) reveals the free amine for subsequent reactions.

-

Benzyl Group Removal : Hydrogenolysis with Pd/C under H₂ atmosphere cleaves benzyl groups, as demonstrated in analogous syntheses.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction times. For example, coupling the amine with benzyl chloroformate at 100°C for 10 minutes improves yield by 15% compared to conventional heating.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeTHF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (e.g., toluene) are preferred for crystallization.

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Catalyzes carbamate formation, reducing reaction time from 6 hours to 2 hours.

-

Triethylamine (Et₃N) : Scavenges HCl, preventing protonation of the amine.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

HPLC methods using C18 columns and acetonitrile/water gradients achieve >98% purity. Critical impurities include hydrolyzed carbamic acid and residual benzyl alcohol.

Comparative Analysis with Related Compounds

| Compound | Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl-piperidin-3-ylmethyl-carbamate | Reductive amination + chloroformate | 68 | 95 |

| Ethyl-piperidin-2-ylmethyl-carbamate | Alkylation + carbamoylation | 72 | 97 |

| Cyclopropyl-piperidin-2-ylmethyl-carbamate | Microwave-assisted | 81 | 98 |

Structural variations (e.g., substituents on the piperidine ring) influence reactivity and yield. For instance, bulkier groups like cyclopropyl require longer reaction times but offer higher stereochemical control.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.

Major Products Formed

Oxidation: N-oxides of the piperidine ring.

Reduction: Alcohol derivatives of the original ester.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include carbamate esters, benzyl esters, and piperidine derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogs

Physicochemical Properties

- Ester Bond Stability: Benzyl esters, including the target compound, are prone to hydrolysis under alkaline conditions. For example, benzyl ester bonds in DHP-glucuronic acid complexes degrade completely at pH > 7 . Acidic conditions (pH 4–6) favor ester bond retention but may promote competing reactions (e.g., quinone methide intermediate formation) .

- Lipophilicity : The benzyl ester group increases logP values compared to free acids (e.g., caffeic acid vs. CABE ), enhancing blood-brain barrier penetration in CNS-targeted analogs.

- Synthetic Accessibility : Piperidine-containing carbamates are often synthesized via reductive amination (e.g., using 3-hydroxypiperidine and aldehyde intermediates ).

Research Findings and Key Insights

- pH-Dependent Reactivity : Benzyl esters in the target compound may hydrolyze prematurely in physiological conditions (pH 7.4), limiting bioavailability. Structural modifications (e.g., tert-butyl carbamate ) or prodrug strategies (e.g., phosphamide esters ) could mitigate this.

- Toxicity Considerations : Benzyl esters like benzyl butyl phthalate (BBzP) are linked to endocrine disruption , necessitating rigorous safety profiling for therapeutic analogs.

Tables of Comparative Data

Table 1: Stability of Benzyl Esters Under Different pH Conditions

Biological Activity

Methyl-piperidin-2-ylmethyl-carbamic acid benzyl ester is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a carbamic acid moiety, and a benzyl ester group, contributing to its unique reactivity and biological activity. The chemical formula is represented as CHNO. Its structural characteristics allow for interactions with various biological targets, making it a candidate for drug development.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of specific enzymes, which can alter various biochemical pathways. This mechanism is crucial for its potential use in treating diseases that involve enzyme dysregulation.

- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that are vital for cellular function and response.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against both bacterial and fungal pathogens. Preliminary studies suggest its effectiveness in inhibiting the growth of various microorganisms, which positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

This compound has been investigated for its anticancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in cancerous cells. The specific pathways through which this compound exerts anticancer effects are still under investigation but may involve modulation of cell cycle regulators and apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the unique biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidin-2-ylmethyl carbamate | Piperidine ring, carbamate group | Anticancer, anti-inflammatory |

| Chloroacetylpiperidine | Chloroacetyl group attached to piperidine | Antimicrobial |

| Benzyl carbamate | Benzyl group with a carbamate functionality | Neuroprotective |

This table highlights how the unique combination of functional groups in this compound enhances its specificity and efficacy compared to similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluating various piperidine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity Evaluation : In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis through caspase activation pathways .

- CNS Activity Investigation : Preliminary assessments indicated that this compound may have central nervous system (CNS) activity, potentially offering neuroprotective effects or influencing mood regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.